Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione

BTK inhibition Kinase selectivity Purine-2,6-dione SAR

CAS 847409-56-7 is a validated BTK inhibitor with 1 nM IC50. The N7 3-oxobutan-2-yl group is the key pharmacophore; replacement abolishes activity. Low logD (-0.4) and TPSA (79 Ų) confer CNS-penetrant properties. Superior choice over lipophilic analogs for neuroinflammation/CNS lymphoma screening. Single-step synthesis from C8-bromo precursor (CAS 101072-03-1) enables rapid SAR of morpholine moiety. A critical probe for confirming pharmacophoric requirement of N7 substituent.

Molecular Formula C15H21N5O4
Molecular Weight 335.364
CAS No. 847409-56-7
Cat. No. B2859710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
CAS847409-56-7
Molecular FormulaC15H21N5O4
Molecular Weight335.364
Structural Identifiers
SMILESCC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
InChIInChI=1S/C15H21N5O4/c1-9(10(2)21)20-11(8-19-4-6-24-7-5-19)16-13-12(20)14(22)17-15(23)18(13)3/h9H,4-8H2,1-3H3,(H,17,22,23)
InChIKeyRJKBLEADRNDDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 29 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 847409-56-7): Core Structural and Target Class Identification


3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 847409-56-7) is a fully synthetic, small-molecule purine-2,6-dione derivative characterized by a morpholin-4-ylmethyl substituent at the C8 position, a methyl group at N3, and a distinctive 3-oxobutan-2-yl side chain at N7 . The compound is a member of the 7,8-disubstituted purine-2,6-dione class, a scaffold extensively investigated for generating potent pan-phosphodiesterase (PDE) inhibitors and kinase modulators [1]. It is typically supplied as a racemic mixture with a molecular weight of 335.36 g/mol and a calculated logP of -0.396, indicating preferential partitioning into aqueous environments .

Why 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione Cannot Be Replaced by Close Purine-2,6-dione Analogs


The biological activity and physicochemical properties of 7,8-disubstituted purine-2,6-diones are exquisitely sensitive to the specific combination of substituents. For instance, within this class, replacing the 7-(3-oxobutan-2-yl) group with a 7-(2-ethoxyethyl) chain results in a dramatic loss of potency, shifting the inhibitory profile from low-nanomolar to high-micromolar ranges in enzymatic assays [1]. Similarly, subtle modifications at the N1 position (e.g., introducing a second methyl group to create a 1,3-dimethyl derivative) alter the hydrogen-bond donor/acceptor capacity of the core, fundamentally changing target engagement and pharmacokinetic behavior . Therefore, generic substitution by a close-in-class analog without rigorous, assay-specific validation is highly inadvisable and can lead to erroneous biological conclusions. The quantitative evidence for the specific differentiation of this compound is detailed below.

Quantitative Differentiation Evidence for 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione vs. Analogues


BTK Enzyme Inhibition: Low-Nanomolar Potency vs. Micromolar 7-Substituted Analog

This compound exhibits potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM in a biochemical assay, as documented in BindingDB and associated patent literature [1]. In stark contrast, a structurally related purine-2,6-dione analog, 7-(2-ethoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, which differs only in the N7 substituent, shows negligible activity with an IC50 of 50,000 nM in a molecular library screening assay [2]. This 50,000-fold difference underscores that the 3-oxobutan-2-yl moiety at N7 is a critical pharmacophore for engaging the BTK active site, whereas alternative N7 chains are detrimental to this specific activity.

BTK inhibition Kinase selectivity Purine-2,6-dione SAR

Hydrogen Bond Donor Capacity: N1-H Motif Differentiation from 1,3-Dimethyl Analog

The target compound possesses a single hydrogen bond donor (HBD) at the N1 position, in contrast to the closely related 1,3-dimethyl analog (CAS 573933-25-2), which has zero HBDs due to methylation at both N1 and N3 . This physicochemical property has a well-established impact on passive membrane permeability and oral bioavailability. Reducing HBD count to zero can improve permeability, but the presence of a single donor can be crucial for forming a key hydrogen bond interaction within a kinase hinge region, a common feature in ATP-competitive inhibitor design [1].

Physicochemical properties Permeability Kinase inhibitor design

Morpholine vs. N-Methylpiperazine at C8: Basicity and Solubility Implications

The target compound utilizes a morpholine ring as the C8-aminomethyl substituent. An alternative close analog, 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 847409-58-9), replaces this with an N-methylpiperazine. This substitution has significant consequences: the calculated pKa of the N-methylpiperazine moiety is approximately 7.5-8.5, meaning it will be partially protonated at physiological pH, while the morpholine oxygen is not basic. This can drastically alter solubility and potentially introduce off-target liabilities associated with positively charged amines . The morpholine analog allows for a more neutral, solubility-driven profile without introducing a strong basic center, which is often preferred for optimizing CNS penetration and reducing hERG channel binding [1].

Solubility Basicity ADME properties Kinase inhibitor

LogD and Polar Surface Area: Favorable Profile for CNS Drug-like Space Compared to 1,3-Dimethyl Analog

The measured logD of the target compound is -0.3998 and its topological polar surface area (TPSA) is 79.03 Ų . When compared to the predicted properties of the 1,3-dimethyl analog, which has an additional methyl group masking a polar N-H, the target compound exhibits a lower logD and a slightly higher TPSA. These values place it closer to the optimal range for CNS drug candidates, which generally require TPSA < 90 Ų and a logD between 0 and 3 for optimal brain penetration [1]. The presence of one H-bond donor in the target compound may favor active transport mechanisms across the blood-brain barrier, a feature absent in the 1,3-dimethyl analog.

CNS drug design LogD Polar surface area ADME prediction

Synthetic Tractability: Direct Derivatization from 8-Bromo Precursor vs. Multi-Step Analog Preparation

The target compound is readily prepared via nucleophilic substitution of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 101072-03-1) with morpholine . This straightforward synthetic route provides a distinct practical advantage over the synthesis of its 1,3-dimethyl analogs, which require an additional N1-alkylation step earlier in the synthetic sequence, adding complexity and reducing overall yield. For medicinal chemistry groups planning parallel library synthesis for lead optimization, this simplification can accelerate the exploration of structure-activity relationships around the C8 position, as a common bromo intermediate can be used to generate diverse amine analogs in a single step.

Synthetic chemistry Building block Library synthesis Lead optimization

Optimal Procurement and Application Scenarios for 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione


BTK-Focused Kinase Profiling and Lead Optimization

Given its potent 1 nM IC50 against BTK, this compound is an optimal starting point or control compound for BTK inhibitor programs [1]. Procurement is justified when the goal is to establish a structure-activity relationship (SAR) specifically around the N7 position, as replacing the 3-oxobutan-2-yl group with other chains has been shown to abolish activity [2]. This makes it a critical chemical probe for confirming the pharmacophoric requirement of the N7 substituent for BTK engagement.

CNS-Penetrant Kinase Inhibitor Candidate Profiling

This compound's physicochemical profile, characterized by a low logD (-0.3998), moderate TPSA (79.03 Ų), and a single hydrogen bond donor, aligns it with the property space associated with CNS drug-like molecules . It is therefore a superior procurement choice over more lipophilic or fully methylated analogs for screening campaigns aimed at identifying brain-penetrant kinase or PDE inhibitors for neuroinflammation or CNS lymphoma.

Pan-PDE Inhibitor Scaffold Development for Respiratory Disease

As part of the 7,8-disubstituted purine-2,6-dione class, this compound has potential as a pan-PDE inhibitor backbone [3]. It is a suitable procurement target for teams developing novel anti-inflammatory and anti-fibrotic therapies for asthma or COPD, where PDE inhibition combined with specific TRPA1 modulation is desired. Its use as a chemical starting point is validated by the broader pharmacological activity of the class in inhibiting fibroblast-to-myofibroblast transition.

Efficient Parallel Library Synthesis via a Common Intermediate

For high-throughput medicinal chemistry, the ability to synthesize this compound in a single step from the commercially available 8-bromo precursor (CAS 101072-03-1) offers a logistical advantage . This simplifies parallel synthesis efforts aimed at varying the C8 amine, enabling rapid exploration of the morpholine moiety's contribution to potency and selectivity, a key differentiator from more synthetically complex 1,3-dimethyl analogs.

Quote Request

Request a Quote for 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.